molecular formula C12H10Cl2N2O2 B8427779 1-(3,4-dichlorophenyl)-3-(oxiran-2-ylmethoxy)-1H-pyrazole

1-(3,4-dichlorophenyl)-3-(oxiran-2-ylmethoxy)-1H-pyrazole

Cat. No. B8427779
M. Wt: 285.12 g/mol
InChI Key: VLFCJFMHMUMSOQ-UHFFFAOYSA-N
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Patent
US08138186B2

Procedure details

A mixture of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-ol (0.2 g, 0.87 mmol; compound prepared in the same way as Example 1, Scheme 1-step 1B), 2-(chloromethyl)oxirane (0.1 g, 1.05 mmol), potassium carbonate (0.36 g, 2.62 mmol) and sodium iodide (0.13 g, 0.87 mmol) in dimethylformamide (6 ml) was warmed, with stirring, to 100° C. for 4 hrs. The solvent was evaporated to dryness in vacuo and residue partitioned between water and dichlorometane. The combined organic phases were dried over sodium sulphate, filtered and evaporated in vacuo to yield 0.24 g of 1-(3,4-dichlorophenyl)-3-(oxiran-2-ylmethoxy)-1H-pyrazole as a dark oil, used without further purification in next step of synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][C:11]([OH:14])=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl[CH2:16][CH:17]1[CH2:19][O:18]1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][C:11]([O:14][CH2:16][CH:17]3[CH2:19][O:18]3)=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)O
Step Two
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
0.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.13 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring, to 100° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness in vacuo and residue
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichlorometane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.